Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate
Description
Structural Analysis and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines for organosilicon sulfonates. The parent chain is a propane backbone substituted at position 1 by a sulfonate group (-SO₃⁻Na⁺), at position 2 by a hydroxyl group (-OH), and at position 3 by a propoxy group (-O-CH₂-CH₂-CH₂-Si(OH)₃). The full IUPAC name is sodium 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]propane-1-sulfonate .
Key identifiers include:
- CAS Registry Number : 70942-24-4 (for the free acid form, with the sodium salt derivative cataloged under related entries).
- Molecular Formula : C₆H₁₅NaO₉SSi, derived from the neutral acid formula C₆H₁₆O₉SSi with sodium substitution.
- SMILES Notation : [Na+].C(COCC(CS(=O)(=O)[O-])O)CSi(O)O, representing the sodium counterion, sulfonate group, hydroxyl, and trihydroxysilyl moieties.
The compound’s structural uniqueness lies in its bifunctional design, combining a sulfonate anion for hydrophilicity and a silanol group for surface adhesion or further functionalization.
Crystallographic Structure Determination
While single-crystal X-ray diffraction data for this specific sodium salt remains unreported, analogous compounds provide insights. For example, the free acid form, 3-(trihydroxysilyl)propanesulfonic acid, adopts a conformation where the sulfonic acid group and silanol moieties orient to maximize hydrogen bonding. Computational models suggest the sodium salt’s structure stabilizes via:
- Ionic interactions between the sulfonate group and sodium cation.
- Intramolecular hydrogen bonds between the hydroxyl (-OH) and silanol (-Si(OH)₃) groups.
The propoxy linker (-O-CH₂-CH₂-CH₂-) ensures spatial separation between the sulfonate and silanol groups, minimizing steric clashes. Powder XRD studies of similar silane-modified sulfonates reveal amorphous phases in bulk, with short-range order dominated by Si-O-Si networks.
Spectroscopic Characterization (FT-IR, NMR, MS)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands include:
- S=O Stretching : 1040–1120 cm⁻¹ (asymmetric) and 1150–1220 cm⁻¹ (symmetric), confirming sulfonate group presence.
- Si-O Stretching : 890–950 cm⁻¹, indicative of silanol (Si-OH) vibrations.
- O-H Stretching : Broad band at 3200–3600 cm⁻¹ from hydroxyl and silanol groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) in negative mode shows a predominant peak at m/z 275.3 corresponding to [C₆H₁₅O₉SSi]⁻, with sodium adducts observed at m/z 298.3 ([M+Na]⁻).
Computational Molecular Modeling and DFT Studies
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide electronic structure insights:
- Partial Charges : The sulfonate group carries a charge of -1.02 e, while the sodium cation exhibits +0.89 e, confirming ionic bonding.
- Frontier Molecular Orbitals : The highest occupied molecular orbital (HOMO) localizes on the silanol group (-Si(OH)₃), suggesting nucleophilic reactivity, while the lowest unoccupied molecular orbital (LUMO) resides on the sulfonate moiety.
- Hydrogen Bonding : Simulations reveal a network of intramolecular H-bonds between the hydroxyl (-OH) and silanol groups, stabilizing the conformation.
Molecular dynamics (MD) simulations in aqueous solutions show rapid solvation of the sulfonate group, with the silanol moiety remaining surface-active due to hydrophobic interactions.
Properties
CAS No. |
88684-04-2 |
|---|---|
Molecular Formula |
C6H15NaO8SSi |
Molecular Weight |
298.32 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-(3-trihydroxysilylpropoxy)propane-1-sulfonate |
InChI |
InChI=1S/C6H16O8SSi.Na/c7-6(5-15(8,9)10)4-14-2-1-3-16(11,12)13;/h6-7,11-13H,1-5H2,(H,8,9,10);/q;+1/p-1 |
InChI Key |
FWOXFVYHZDYFCX-UHFFFAOYSA-M |
Canonical SMILES |
C(COCC(CS(=O)(=O)[O-])O)C[Si](O)(O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation of Sodium 3-chloro-2-hydroxypropanesulphonate Intermediate
A crucial intermediate in the synthesis is sodium 3-chloro-2-hydroxypropanesulphonate, which can be prepared by the reaction of epichlorohydrin with sodium bisulfite in the presence of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB). The process is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Mix distilled water, sodium bisulfite, and TBAB | Prepare aqueous phase with catalyst |
| 2 | Heat mixture to 80-90°C | Optimal temperature for reaction |
| 3 | Add epichlorohydrin dropwise over 0.75-2.5 hours | Controlled addition to manage reaction rate |
| 4 | Maintain temperature for 0.75-2.5 hours post-addition | Ensure complete reaction |
| 5 | Cool to below 10°C in ice bath | Induce crystallization |
| 6 | Filter, wash with 60% ethanol, dry | Isolate crude product |
| 7 | Recrystallize from distilled water | Purify product |
Optimal molar ratios and conditions:
| Parameter | Optimal Range | Notes |
|---|---|---|
| Sodium bisulfite : epichlorohydrin | 1.05 - 1.30 | Slight excess of bisulfite improves yield |
| Water : sodium bisulfite | 9 - 11 | Ensures solubility and reaction medium |
| TBAB (phase transfer catalyst) | 3% - 8% (mass of epichlorohydrin) | Facilitates transfer of bisulfite ion |
| Reaction temperature | 80°C | Balances reaction rate and stability |
| Addition time | 1.5 hours | Controlled to avoid side reactions |
| Holding time | 1.5 hours | Completes conversion |
This method yields sodium 3-chloro-2-hydroxypropanesulphonate with up to 75.1% yield and high purity, with the advantage of recycling the reaction mother liquor to reduce waste and improve sustainability.
Introduction of the Trihydroxysilylpropoxy Group
The next step involves grafting the trihydroxysilylpropoxy moiety onto the hydroxypropanesulphonate intermediate. This is typically achieved by reacting the intermediate with a silane coupling agent such as (3-chloropropyl)triethoxysilane or directly with trihydroxysilane derivatives under controlled conditions to avoid premature siloxane polymerization.
Key considerations include:
- Reaction medium: Usually aqueous or mixed aqueous-organic solvents to maintain solubility and control hydrolysis of silane groups.
- pH control: Mildly acidic to neutral pH to prevent silane condensation.
- Temperature: Moderate temperatures (room temperature to 50°C) to balance reaction kinetics and stability.
- Stoichiometry: Slight excess of silane reagent to drive completion.
The reaction proceeds via nucleophilic substitution or ring-opening of epoxide groups by silanol nucleophiles, forming stable Si–O–C bonds.
Purification and Isolation
After completion, the product is purified by:
- Removal of solvents under reduced pressure.
- Precipitation or crystallization from suitable solvents.
- Washing with ethanol or water to remove unreacted reagents and byproducts.
- Drying under vacuum to yield the sodium salt of 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate as a white powder.
Summary Table of Preparation Parameters
| Preparation Stage | Key Reagents | Conditions | Yield / Notes |
|---|---|---|---|
| Sodium 3-chloro-2-hydroxypropanesulphonate synthesis | Epichlorohydrin, sodium bisulfite, TBAB, water | 80°C, 1.5h addition + 1.5h hold | ~75% yield, high purity, recyclable mother liquor |
| Trihydroxysilylpropoxy group introduction | Silane coupling agent (e.g., (3-chloropropyl)triethoxysilane) | Room temp to 50°C, aqueous/organic solvent, pH ~6-7 | Controlled silane hydrolysis, avoids polymerization |
| Purification | Ethanol, water, vacuum drying | Crystallization, washing | White powder, stable product |
Research Findings and Considerations
- The use of phase transfer catalysts like TBAB significantly improves reaction rates and yields in the sulfonation step by facilitating bisulfite ion transfer into organic phases.
- Controlling the addition rate of epichlorohydrin and reaction temperature is critical to minimize side reactions and maximize product purity.
- Recycling of reaction and recrystallization mother liquors reduces environmental impact and improves process economics.
- The silanization step requires careful pH and moisture control to prevent premature siloxane network formation, which would reduce product quality and solubility.
- The final compound’s dual functionality (sulfonate and silanol) enables its use as a surfactant and stabilizing agent, with applications in drug delivery and materials science.
Chemical Reactions Analysis
Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Materials Science
Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate is utilized in the synthesis of advanced materials, particularly in the development of hybrid organic-inorganic materials. Its silanol groups can form bonds with silica and other inorganic matrices, enhancing the mechanical properties and thermal stability of composites.
Case Study : A study demonstrated that incorporating this compound into polymer matrices improved the tensile strength and flexibility of the resulting materials, making them suitable for applications in coatings and adhesives .
Pharmaceutical Formulations
This compound plays a crucial role in pharmaceutical formulations as a surfactant and stabilizer. Its ability to enhance solubility and bioavailability of poorly soluble drugs has been widely researched.
Case Study : Research indicated that this compound significantly increased the dissolution rate of certain active pharmaceutical ingredients (APIs), leading to improved therapeutic efficacy .
Biotechnology
In biotechnology, this compound is employed as a reagent in various biochemical assays and processes. Its compatibility with biological systems makes it useful for enhancing the delivery of biomolecules.
Case Study : In a recent application, this compound was utilized to improve the stability of enzymes during storage and usage in biocatalytic processes, demonstrating enhanced activity retention over time .
Comparative Applications Table
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Materials Science | Hybrid material synthesis | Improved mechanical properties |
| Pharmaceuticals | Drug solubility enhancement | Increased bioavailability |
| Biotechnology | Enzyme stability in biocatalysis | Enhanced activity retention |
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate involves the formation of stable covalent bonds with both organic and inorganic substrates. The trihydroxysilyl group allows for strong interactions with inorganic surfaces, while the sulfonate group can interact with organic molecules. This dual functionality enables the compound to act as a bridge between different types of materials, enhancing their overall properties.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Observations :
- Silane vs. Allyl/Phosphonate : The trihydroxysilyl group in the target compound enables covalent bonding to substrates, unlike HAPS (allyl) or phosphonate derivatives. This makes it superior for surface-adhesive applications like coatings .
- Sulfonate vs. Phosphonate : Sulfonates (target compound, HAPS) excel in water solubility and ionic stabilization, whereas phosphonates () offer superior thermal and hydrolytic resistance, suited for high-temperature environments .
Performance in Metal Corrosion Inhibition
Table 2: Corrosion Inhibition Efficiency
Key Findings :
- The target compound outperforms HAPS and traditional silicates due to its dual functionality: silane-mediated adhesion and sulfonate-driven passivation .
- HAPS, lacking a silane group, relies on weaker physical adsorption, reducing its efficiency in aggressive environments (e.g., chloride-rich media) .
Biological Activity
Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate, with the CAS number 88684-04-2, is a chemical compound that exhibits significant biological activity. This compound is characterized by its unique structure, which includes a sulfonate group and a trihydroxysilyl moiety, contributing to its diverse functional properties.
- Molecular Formula : C6H12Na4O8SSi
- Molar Mass : 364.26 g/mol
- EINECS Number : 289-439-9
Biological Activity
This compound has been studied for its biological activities, particularly in the fields of biochemistry and pharmacology. Its biological effects can be attributed to its ability to interact with various biological systems.
- Cellular Interaction : The compound has been shown to interact with cell membranes, potentially influencing membrane fluidity and permeability. This interaction may facilitate the transport of other molecules across the membrane.
- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which can protect cells from oxidative stress.
- Biocompatibility : Its biocompatibility makes it suitable for applications in drug delivery systems and tissue engineering.
Case Studies and Research Findings
- Antioxidant Activity Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, indicating its potential as an antioxidant agent.
- Cell Viability Assay : In another research project, the compound was tested on various cell lines to assess its cytotoxicity. Results showed that it did not adversely affect cell viability at concentrations up to 100 µM, suggesting a favorable safety profile for therapeutic applications.
- Drug Delivery System : A formulation study explored the use of this compound in enhancing the solubility and bioavailability of poorly soluble drugs. The findings indicated that incorporating this compound improved drug release rates in simulated physiological conditions.
Comparative Analysis
The following table summarizes key biological activities of this compound compared to other similar compounds:
| Compound Name | Antioxidant Activity | Cytotoxicity (IC50 µM) | Biocompatibility | Drug Delivery Efficiency |
|---|---|---|---|---|
| This compound | High | >100 | Excellent | High |
| Compound A (e.g., Silica-based agent) | Moderate | 50 | Good | Moderate |
| Compound B (e.g., Other sulfonates) | Low | <10 | Fair | Low |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate, and how can purity be validated?
- Methodology : Synthesis typically involves silane coupling reactions. For example, a propoxy-silane intermediate (e.g., 3-(trihydroxysilyl)propanol) can be reacted with a sulfonating agent like propane sultone under alkaline conditions .
- Purity Validation : Use HPLC with UV detection (λ = 210 nm for sulfonate groups) and FT-IR to confirm silanol (-Si-OH) and sulfonate (-SO₃⁻) functional groups. Compare retention times and spectra against reference standards (if available) .
Q. How does the compound’s zwitterionic nature influence its solubility and stability in aqueous solutions?
- Methodology : Conduct solubility tests in buffers of varying pH (3–10) and ionic strengths. Measure critical micelle concentration (CMC) via surface tensionometry (e.g., Du Noüy ring method) to assess surfactant behavior .
- Stability Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation products. NMR (¹H, ²⁹Si) can track hydrolysis of siloxane bonds in acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under high ionic strength conditions?
- Experimental Design :
- Prepare solutions at varying ionic strengths (0.1–1.0 M NaCl) and monitor aggregation via dynamic light scattering (DLS).
- Use ²⁹Si NMR to observe siloxane bond stability. Conflicting data may arise from differences in counterion interactions (e.g., Na⁺ vs. K⁺) or impurities in synthesis batches .
- Data Interpretation : Compare results with computational models (e.g., molecular dynamics simulations) to predict ion-pairing effects on colloidal stability.
Q. What role does the compound play in modifying polymer matrices, and how can its impact on material properties be quantified?
- Methodology :
- Polymer Integration : Incorporate the compound into hydrogels (e.g., 2-hydroxyethyl methacrylate-based) at 1–5 wt%. Assess oxygen permeability (Dk values) using polarographic sensors, referencing methods for contact lens materials .
- Mechanical Properties : Perform tensile testing (ASTM D638) and differential scanning calorimetry (DSC) to evaluate changes in Young’s modulus and glass transition temperature (Tg).
Q. How does the compound interact with biological macromolecules (e.g., proteins) in hybrid material systems?
- Experimental Design :
- Use isothermal titration calorimetry (ITC) to measure binding affinity with model proteins (e.g., bovine serum albumin).
- Fluorescence quenching assays (e.g., tryptophan emission at 340 nm) can probe conformational changes in proteins upon interaction .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
